molecular formula C13H17IO3 B119212 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane CAS No. 338458-96-1

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane

Cat. No. B119212
M. Wt: 348.18 g/mol
InChI Key: BAHMEZMZNVFQOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds . Another method involves the iodination of 2-allylcyclohexanol and its derivatives to yield corresponding 2-(iodomethyl)octahydrobenzofurans .


Molecular Structure Analysis

The molecular structure of “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” can be deduced from its name. It likely contains an iodomethyl group attached to a 1,4-dioxane ring, along with a phenylmethoxy methyl group .


Chemical Reactions Analysis

The chemical reactions involving “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” would depend on the specific conditions and reagents used. For instance, Grignard and Organolithium reagents are known to be excellent nucleophiles and useful reactants in synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” can be inferred from similar compounds. For example, iodomethyl methyl ether has a molecular weight of 171.9650 and a boiling point of 395.2 K .

Safety And Hazards

The safety and hazards associated with “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” would depend on its potential applications. Given its complex structure, it could be of interest in the field of organic synthesis .

properties

IUPAC Name

2-(iodomethyl)-6-(phenylmethoxymethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO3/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHMEZMZNVFQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CO1)CI)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442909
Record name AGN-PC-0H8UKL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane

CAS RN

338458-96-1
Record name AGN-PC-0H8UKL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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